molecular formula C4H2Cl2O2 B143123 5,5-Dichlorofuran-2-one CAS No. 133565-92-1

5,5-Dichlorofuran-2-one

Cat. No.: B143123
CAS No.: 133565-92-1
M. Wt: 152.96 g/mol
InChI Key: MVLFAEDKKUPGST-UHFFFAOYSA-N
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Description

5,5-Dichlorofuran-2-one is a halogenated lactone characterized by a five-membered furanone ring with two chlorine atoms substituted at the 5-position. This compound belongs to the class of γ-lactones, where the carbonyl group at position 2 and the chlorine substituents confer unique reactivity and physical properties.

Properties

CAS No.

133565-92-1

Molecular Formula

C4H2Cl2O2

Molecular Weight

152.96 g/mol

IUPAC Name

5,5-dichlorofuran-2-one

InChI

InChI=1S/C4H2Cl2O2/c5-4(6)2-1-3(7)8-4/h1-2H

InChI Key

MVLFAEDKKUPGST-UHFFFAOYSA-N

SMILES

C1=CC(OC1=O)(Cl)Cl

Canonical SMILES

C1=CC(OC1=O)(Cl)Cl

Synonyms

2(5H)-Furanone,5,5-dichloro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural differences and substituent effects among 5,5-Dichlorofuran-2-one and related compounds:

Compound Name Substituents Key Functional Groups Molecular Formula
This compound (hypothetical) Cl at C-5, C-5 Lactone (C=O at C-2) C₄H₂Cl₂O₂
5-[(2-Chlorophenyl)hydroxymethyl]-4-methoxyfuran-2(5H)-one (1) Cl at aromatic ring, hydroxymethyl, methoxy Lactone, hydroxyl, methoxy C₁₁H₁₀ClO₄
5-[(2-Chlorophenyl)hydroxymethyl]-5-ethoxy-4-methoxyfuran-2(5H)-one (3b) Cl at aromatic ring, ethoxy, hydroxymethyl Lactone, ethoxy, hydroxyl C₁₃H₁₄ClO₅
5,5-Dibutyloxolan-2-one Butyl at C-5, C-5 Lactone C₁₂H₂₂O₂

Key Observations :

  • Electron-Withdrawing Effects : Chlorine substituents (as in compound 1 and 3b ) increase ring electrophilicity, enhancing reactivity toward nucleophilic attack compared to alkyl-substituted analogs like 5,5-dibutyloxolan-2-one .
  • Steric Hindrance : Bulky substituents (e.g., ethoxy in 3b ) reduce ring strain and alter reaction pathways, whereas dichloro substitution in this compound may favor ring-opening reactions due to increased polarity .

Physical and Spectroscopic Properties

Table 1: Comparative Physical Data
Compound Melting Point (°C) IR (cm⁻¹) $^{1}\text{H NMR}$ (δ, ppm)
Compound 1 Not reported 3375 (OH), 1740 (C=O) 5.59 (d, OH), 3.75 (s, OCH₃)
Compound 3b 189–191 3370 (OH), 1740 (C=O) 5.58 (d, OH), 3.98 (s, OCH₃)
5,5-Dibutyloxolan-2-one Not reported ~1740 (C=O) Aliphatic protons at 0.8–2.5 (butyl)

Key Observations :

  • Hydrogen Bonding : Hydroxyl groups in compounds 1 and 3b result in broad IR peaks near 3370–3375 cm⁻¹, absent in this compound due to lack of hydroxyl substituents .
  • Methoxy vs. Ethoxy : The $^{1}\text{H NMR}$ shift for OCH₃ (~3.75–3.98 ppm) is distinct from ethoxy protons (~1.15 ppm for CH₃ in 3b ), highlighting substituent-dependent electronic environments .

Elemental Analysis and Stability

Table 2: Elemental Composition
Compound Calculated (%) Found (%)
Compound 1 C:56.69, H:4.36, Cl:13.77 C:56.89, H:4.35, Cl:14.03
Compound 3b Data not provided Anal. consistent with C₁₃H₁₄ClO₅

Key Observations :

  • Thermal Stability: The melting point of 3b (189–191°C) indicates higher stability than non-aromatic analogs, likely due to conjugated chlorophenyl groups .

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